molecular formula C19H23N3O3 B6665997 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid

2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid

Cat. No.: B6665997
M. Wt: 341.4 g/mol
InChI Key: GDZMFQRHSJTGGI-UHFFFAOYSA-N
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Description

2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid is a complex organic compound featuring a naphthalene moiety linked to a piperazine ring, which is further connected to an acetic acid derivative

Properties

IUPAC Name

2-[[2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(20-12-19(24)25)14-22-10-8-21(9-11-22)13-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H,20,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMFQRHSJTGGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid typically involves multiple steps:

    Formation of Naphthalen-1-ylmethyl Piperazine: This step involves the reaction of naphthalene-1-methanol with piperazine in the presence of a suitable catalyst, such as hydrochloric acid, to form naphthalen-1-ylmethyl piperazine.

    Acetylation: The naphthalen-1-ylmethyl piperazine is then acetylated using acetic anhydride or acetyl chloride under basic conditions to form the acetylated intermediate.

    Amidation: The final step involves the reaction of the acetylated intermediate with glycine or its derivatives under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can occur at the piperazine ring, potentially converting it to a piperidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound may interact with various enzymes and receptors due to its structural similarity to biologically active molecules. It can be used in studies to understand these interactions and develop new biochemical assays.

Medicine

In medicinal chemistry, 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities. Its structure suggests it could act as a ligand for certain receptors or enzymes.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The naphthalene moiety could facilitate binding to hydrophobic pockets, while the piperazine ring might interact with polar or charged regions of the target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like naphthalene-1-acetic acid and naphthalene-2-acetic acid share the naphthalene core but differ in their functional groups.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine and 1-(2-pyridyl)piperazine have similar piperazine rings but different substituents.

Uniqueness

2-[[2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetyl]amino]acetic acid is unique due to the combination of the naphthalene and piperazine moieties, which may confer distinct chemical and biological properties not found in simpler analogs. This unique structure allows for diverse interactions and applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its potential applications and mechanisms of action

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